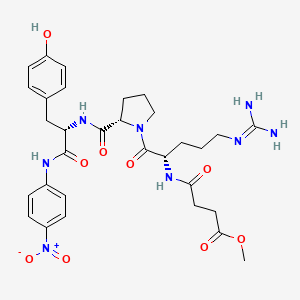

MeO-Suc-Arg-Pro-Tyr-pNA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de MeO-Suc-RPY-pNA (clorhidrato) implica el acoplamiento de Metoxisuccinil-Arg-Pro-Tyr con p-nitroanilida. La reacción normalmente requiere el uso de reactivos de acoplamiento como la diciclohexilcarbodiimida (DCC) y la N-hidroxisuccinimida (NHS) para facilitar la formación del enlace peptídico. La reacción se lleva a cabo en un disolvente orgánico como la dimetilformamida (DMF) bajo condiciones controladas de temperatura .

Métodos de Producción Industrial

La producción industrial de MeO-Suc-RPY-pNA (clorhidrato) sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de sintetizadores de péptidos automatizados para garantizar un alto rendimiento y pureza. El producto final se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) y se liofiliza para obtener una forma sólida .

Análisis De Reacciones Químicas

Tipos de Reacciones

MeO-Suc-RPY-pNA (clorhidrato) principalmente se somete a hidrólisis cuando es afectado por serín proteasas. La reacción de hidrólisis escinde el enlace peptídico entre la secuencia Arg-Pro-Tyr y la p-nitroanilida, liberando p-nitroanilina, que se puede cuantificar colorimétricamente .

Reactivos y Condiciones Comunes

La reacción de hidrólisis normalmente se lleva a cabo en una solución acuosa tamponada a pH fisiológico (alrededor de 7,4). Los reactivos comunes incluyen la solución salina tamponada con fosfato (PBS) y la serín proteasa específica que se está estudiando .

Productos Principales

El producto principal formado a partir de la hidrólisis de MeO-Suc-RPY-pNA (clorhidrato) es la p-nitroanilina, que se puede detectar por su absorbancia a 405 nm .

Aplicaciones Científicas De Investigación

MeO-Suc-RPY-pNA (clorhidrato) se utiliza ampliamente en la investigación científica para las siguientes aplicaciones:

Mecanismo De Acción

MeO-Suc-RPY-pNA (clorhidrato) actúa como sustrato para las serín proteasas. La enzima se une a la secuencia Arg-Pro-Tyr y escinde el enlace peptídico, liberando p-nitroanilina. Esta reacción se puede monitorear colorimétricamente, proporcionando una medida de la actividad de la enzima. Los objetivos moleculares involucrados son los sitios activos de las serín proteasas, que catalizan la reacción de hidrólisis .

Comparación Con Compuestos Similares

Compuestos Similares

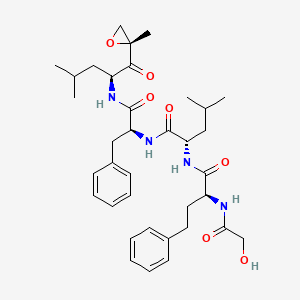

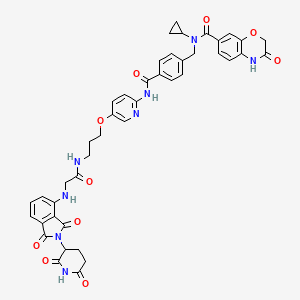

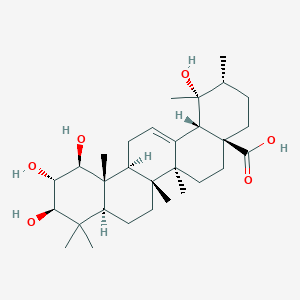

Bz-FVR-AMC (sal de trifluoroacetato): Otro sustrato para serín proteasas, utilizado en ensayos bioquímicos similares.

Suc-AAPF-pNA: Un sustrato para proteasas tipo quimotripsina, utilizado en ensayos de actividad enzimática.

Singularidad

MeO-Suc-RPY-pNA (clorhidrato) es único debido a su secuencia peptídica específica (Arg-Pro-Tyr) que es reconocida y escindida preferentemente por una amplia gama de serín proteasas. Esto lo convierte en una herramienta versátil para estudiar varias proteasas en diferentes contextos biológicos .

Propiedades

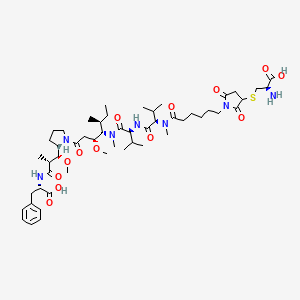

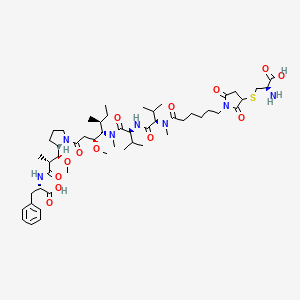

Fórmula molecular |

C31H40N8O9 |

|---|---|

Peso molecular |

668.7 g/mol |

Nombre IUPAC |

methyl 4-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-oxobutanoate |

InChI |

InChI=1S/C31H40N8O9/c1-48-27(42)15-14-26(41)36-23(4-2-16-34-31(32)33)30(45)38-17-3-5-25(38)29(44)37-24(18-19-6-12-22(40)13-7-19)28(43)35-20-8-10-21(11-9-20)39(46)47/h6-13,23-25,40H,2-5,14-18H2,1H3,(H,35,43)(H,36,41)(H,37,44)(H4,32,33,34)/t23-,24-,25-/m0/s1 |

Clave InChI |

TXYMHQOSDJXNHI-SDHOMARFSA-N |

SMILES isomérico |

COC(=O)CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

SMILES canónico |

COC(=O)CCC(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5'-Deoxy-5'-[({5-[(3as,4s,6ar)-2-Oxohexahydro-1h-Thieno[3,4-D]imidazol-4-Yl]pentanoyl}sulfamoyl)amino]adenosine](/img/structure/B10855467.png)

![3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3Z)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855468.png)

![1-[(3S)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B10855474.png)

![6-ethynyl-4-[[4-fluoro-3-(4-prop-2-enoylpiperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B10855475.png)

![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B10855535.png)